GSK983
Overview
Description
GSK983 is a novel tetrahydrocarbazole compound known for its broad-spectrum antiviral activity. It inhibits the replication of a variety of unrelated viruses, including adenovirus-5, polyoma virus SV-40, human papillomaviruses, and Epstein-Barr virus . This compound has shown promising results in inhibiting the growth of cell lines immortalized by various viruses .
Preparation Methods
The synthesis of GSK983 involves several steps, starting with the preparation of the tetrahydrocarbazole core. The synthetic route typically includes the following steps:
Formation of the Tetrahydrocarbazole Core: This involves the cyclization of an appropriate precursor to form the tetrahydrocarbazole structure.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Final Modifications:
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
GSK983 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups on the tetrahydrocarbazole core.
Substitution: this compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GSK983 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of tetrahydrocarbazole derivatives.
Biology: this compound is used to study the mechanisms of viral replication and the effects of antiviral agents on cell lines.
Medicine: The compound has potential therapeutic applications as a broad-spectrum antiviral agent.
Mechanism of Action
GSK983 exerts its antiviral effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is essential for pyrimidine biosynthesis . This inhibition blocks the replication of RNA viruses and arrests the growth of rapidly dividing cells . The compound also induces the expression of a subset of interferon-stimulated genes, which enhances the antiviral response .
Comparison with Similar Compounds
GSK983 is unique in its broad-spectrum antiviral activity and its mechanism of action. Similar compounds include:
Cyclopentenyl Uracil: An inhibitor of uridine salvage, which can be combined with this compound to enhance its antiviral efficacy.
Dihydroorotate Dehydrogenase Inhibitors: Other inhibitors of this enzyme, such as leflunomide, also exhibit antiviral activity but may have different efficacy and toxicity profiles.
This compound stands out due to its ability to inhibit a wide range of viruses and its potential for combination therapy with other antiviral agents .
Properties
CAS No. |
827591-02-6 |
---|---|
Molecular Formula |
C18H16ClN3O |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H16ClN3O/c19-11-7-8-14-13(10-11)12-4-3-6-15(17(12)21-14)22-18(23)16-5-1-2-9-20-16/h1-2,5,7-10,15,21H,3-4,6H2,(H,22,23)/t15-/m1/s1 |
InChI Key |
WJQBOBGVBBZLJU-OAHLLOKOSA-N |
SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4 |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4 |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK983 N-((1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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